

N-Ethylethylenediamine: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Ethylethylenediamine

Cat. No.: B093853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethylenediamine (CAS No. 110-72-5) is a chemical intermediate with significant applications in the synthesis of various organic compounds, including active pharmaceutical ingredients. An in-depth understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in research and development, particularly in process design, safety assessments, and quality control. This technical guide provides a detailed overview of the boiling point and density of **N-Ethylethylenediamine**, including experimental protocols for their determination.

Core Physicochemical Properties

The boiling point and density are critical physical constants that define the behavior of **N-Ethylethylenediamine** under various conditions.

Data Presentation

A summary of the key quantitative data for **N-Ethylethylenediamine** is presented in the table below for easy reference and comparison.

Property	Value	Conditions
Boiling Point	128-130 °C	at 1 atm (literature value) [1] [2] [3]
Density	0.837 g/mL	at 25 °C (literature value) [1] [2] [3]

Experimental Protocols

Accurate determination of boiling point and density is crucial for verifying the purity and identity of **N-Ethylethylenediamine**. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point: Thiele Tube Method

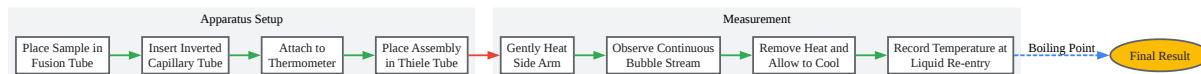
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

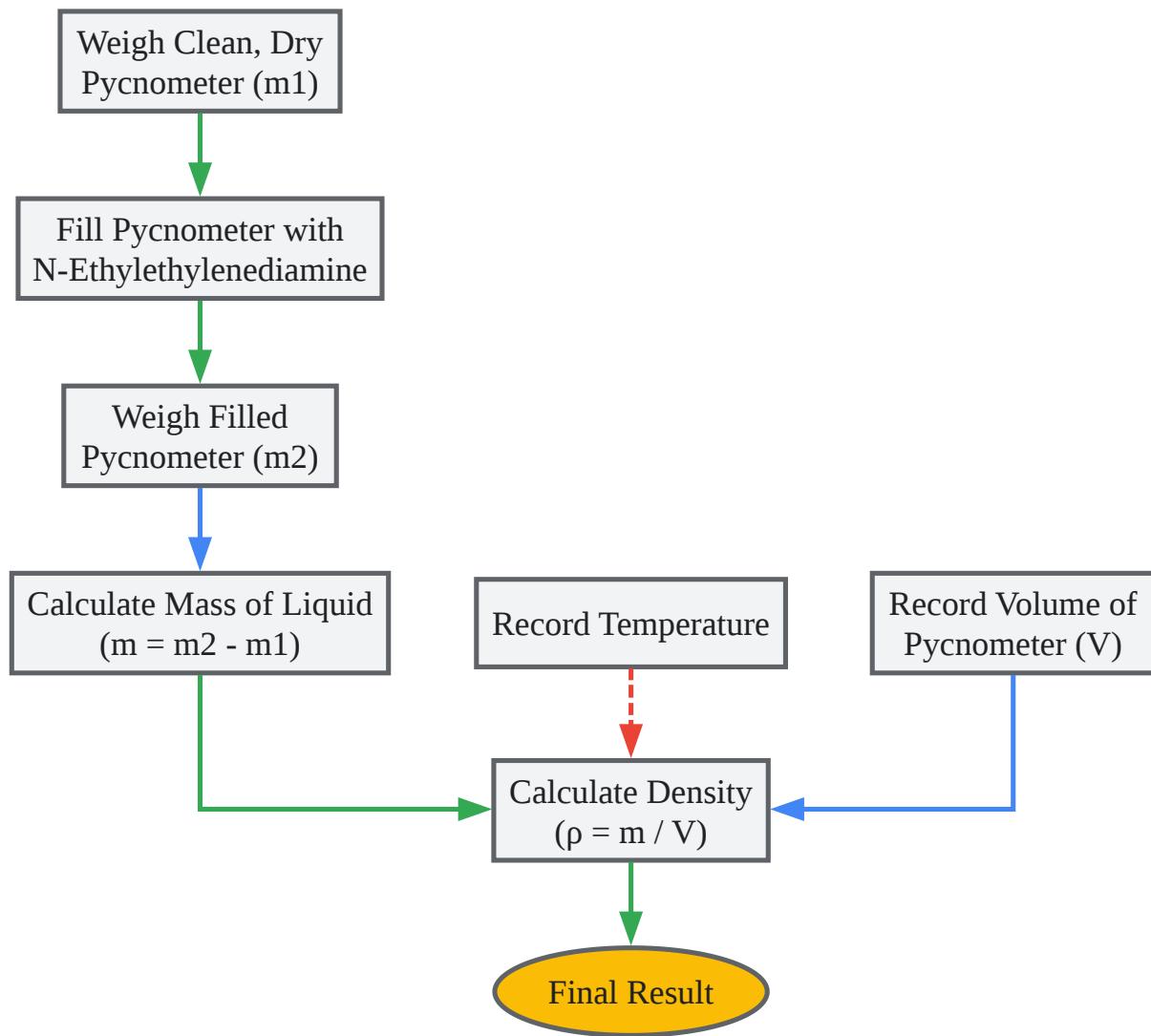
Methodology:

- Sample Preparation: A small amount of **N-Ethylethylenediamine** is placed in a small test tube (e.g., a fusion tube).
- Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
- Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then inserted into the side arm of a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is level with the thermometer bulb.
- Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.
- Observation: As the temperature increases, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

- Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point of the sample.

Determination of Density: Pycnometer Method


A pycnometer, or specific gravity bottle, is a flask with a precise volume used to determine the density of a liquid with high accuracy.


Methodology:

- Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately.
- Sample Filling: The pycnometer is filled with **N-Ethylethylenediamine**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- Weighing: The filled pycnometer is weighed to determine the mass of the liquid.
- Temperature Control: The measurement should be carried out at a constant, known temperature (e.g., 25 °C) as density is temperature-dependent.
- Calculation: The density is calculated by dividing the mass of the **N-Ethylethylenediamine** by the known volume of the pycnometer.

Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling point and density of **N-Ethylethylenediamine**.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for boiling point determination using the Thiele tube method.[Click to download full resolution via product page](#)**Caption:** Experimental workflow for density determination using a pycnometer.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 3. phillysim.org [phillysim.org]
- To cite this document: BenchChem. [N-Ethylethylenediamine: A Comprehensive Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093853#n-ethylethylenediamine-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com